Home > Products > Screening Compounds P41705 > [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2
[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2 -

[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2

Catalog Number: EVT-10905819
CAS Number:
Molecular Formula: C83H139FN32O21
Molecular Weight: 1940.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2, also known as UFP-112, is a synthetic peptide analog of nociceptin/orphanin FQ. It is classified as a potent agonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is part of the opioid receptor family. This compound has been investigated for its potential therapeutic applications, particularly in pain management and neurogenic bladder conditions, due to its long-lasting effects and specific receptor interactions.

Source

UFP-112 was developed through structure-activity relationship studies aimed at enhancing the efficacy and selectivity of nociceptin/orphanin FQ analogs. The compound has been evaluated in various pharmacological contexts, revealing its capacity to modulate pain pathways effectively and engage specific G-protein-coupled receptors associated with nociception and analgesia .

Classification
  • Chemical Class: Peptide analog
  • Receptor Target: Nociceptin/orphanin FQ receptor (NOP)
  • Agonist Type: Biased agonist with potential therapeutic applications in pain relief and bladder dysfunction.
Synthesis Analysis

Methods

The synthesis of [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The process includes:

  1. Preparation of Resin: A suitable resin is functionalized to anchor the first amino acid.
  2. Sequential Coupling: Each amino acid is added in a stepwise manner using coupling reagents to facilitate bond formation.
  3. Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Details

  • Amino Acid Sequence: The sequence includes modified phenylalanine (pF), 4-aminoisobutyric acid (Aib), arginine (Arg), and lysine (Lys).
  • Modification: The incorporation of pF enhances receptor binding affinity and selectivity.
Molecular Structure Analysis

Structure

The structure of UFP-112 can be represented as follows:

 pF Phe4Aib7Arg14Lys15 N OFQ NH2\text{ pF Phe4Aib7Arg14Lys15 N OFQ NH2}

This structure indicates a modification at the fourth position with para-fluorophenylalanine, contributing to its unique pharmacological profile.

Data

  • Molecular Weight: Approximately 1820 Da
  • Structural Features: The presence of Aib introduces a kink in the peptide backbone, enhancing receptor interaction dynamics.
Chemical Reactions Analysis

Reactions

UFP-112 undergoes specific interactions with NOP receptors, leading to downstream signaling cascades. Key reactions include:

  1. Receptor Binding: UFP-112 binds to NOP receptors with high affinity, initiating G-protein signaling.
  2. Signal Transduction: The binding activates intracellular pathways that modulate pain perception and other physiological responses.

Technical Details

The compound's biased agonism suggests that it preferentially activates certain signaling pathways over others, which may lead to reduced side effects compared to non-biased agonists .

Mechanism of Action

Process

UFP-112 functions primarily by binding to the NOP receptor, leading to:

  1. G-protein Activation: Upon binding, it activates Gi/o proteins, inhibiting adenylate cyclase activity.
  2. Calcium Channel Modulation: This results in decreased intracellular cyclic adenosine monophosphate levels and modulation of calcium channels, affecting neurotransmitter release.
  3. Pain Modulation: The net effect is an analgesic response, making it a candidate for pain management therapies.

Data

Studies indicate that UFP-112 exhibits prolonged analgesic effects compared to traditional opioid receptors due to its unique binding dynamics at the NOP receptor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • pKa Values: Relevant for understanding ionization states at physiological conditions.

Relevant data includes solubility profiles and stability assessments under various conditions, which are critical for formulation development .

Applications

Scientific Uses

UFP-112 has several potential applications in scientific research and clinical settings:

  1. Pain Management: Investigated for its role in treating chronic pain conditions due to its selective action on nociceptin receptors.
  2. Neurogenic Bladder Disorders: Explored as a treatment option for bladder dysfunctions owing to its effects on smooth muscle contraction.
  3. Research Tool: Used in studies investigating nociceptin signaling pathways and their implications in various physiological processes.
Introduction to the N/OFQ-NOP Receptor System

Overview of Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Physiology

Nociceptin/Orphanin FQ is a 17-amino acid endogenous neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) that functions as the natural ligand for the nociceptin opioid peptide receptor. This receptor, initially termed opioid receptor-like 1 due to its high sequence homology (~50-60%) with classical mu, delta, and kappa opioid receptors, was discovered through cDNA cloning in 1994 [1] [4]. Despite this structural similarity, the nociceptin opioid peptide receptor displays negligible affinity for traditional opioid ligands (e.g., morphine, dynorphin A), and Nociceptin/Orphanin FQ does not activate classical opioid receptors, establishing it as a distinct neurobiological system [1] [4] [9].

The nociceptin opioid peptide receptor belongs to the class A G protein-coupled receptor family. Upon activation by Nociceptin/Orphanin FQ, it primarily couples to inhibitory Gi/o proteins, initiating several intracellular signaling cascades: inhibition of adenylyl cyclase (reducing cyclic adenosine monophosphate production), activation of inwardly rectifying potassium channels (causing membrane hyperpolarization), and inhibition of voltage-gated calcium channels (reducing neuronal excitability and neurotransmitter release) [1] [2] [4]. Additionally, the nociceptin opioid peptide receptor activates mitogen-activated protein kinase pathways (including extracellular signal-regulated kinases 1 and 2, c-Jun N-terminal kinase, and p38), phospholipase C, and nuclear factor κB, influencing gene transcription, immune function, and neuronal plasticity [2] [4] [10].

Table 1: Key Signaling Pathways Activated by Nociceptin Opioid Peptide Receptor

Effector SystemEffectFunctional Consequence
Adenylyl CyclaseInhibitionDecreased cyclic adenosine monophosphate
Potassium Channels (GIRK)ActivationMembrane hyperpolarization
Voltage-Gated Calcium ChannelsInhibitionReduced neurotransmitter release
Extracellular Signal-Regulated Kinases 1 and 2ActivationTranscriptional regulation, plasticity
Nuclear Factor κBActivationImmune modulation, inflammation

The anatomical distribution of the nociceptin opioid peptide receptor and Nociceptin/Orphanin FQ is widespread but distinct. The receptor is highly expressed throughout the central nervous system, including the amygdala, bed nucleus of the stria terminalis, hypothalamus, periaqueductal gray, locus coeruleus, ventral tegmental area, spinal cord dorsal horn, and peripheral tissues (spleen, immune cells) [1] [2] [10]. Nociceptin/Orphanin FQ synthesis is more restricted, occurring primarily in interneurons within stress- and reward-processing regions like the amygdala, hypothalamus, and brainstem nuclei [2] [10]. This distribution underpins its involvement in diverse physiological processes including pain processing, stress response, anxiety, reward, motivation, feeding, and motor control [2] [5] [10].

Role of Nociceptin Opioid Peptide Receptors in Pain Modulation, Neurotransmission, and Behavioral Regulation

The Nociceptin/Orphanin FQ - nociceptin opioid peptide receptor system exerts complex, bidirectional modulation of pain that is critically dependent on the site of action and species. In rodents, supraspinal (e.g., rostral ventromedial medulla, periaqueductal gray) administration of Nociceptin/Orphanin FQ often produces pronociceptive or anti-opioid effects, counteracting stress-induced analgesia and mu opioid receptor-mediated analgesia [1] [3] [6]. Conversely, spinal administration consistently produces potent antinociception in rodent models of acute and inflammatory pain, inhibiting excitatory neurotransmitter release (e.g., glutamate, substance P) from primary afferents and reducing dorsal horn neuronal excitability [3] [6]. This spinal inhibition occurs partly via constitutive and Nociceptin/Orphanin FQ-enhanced coupling of the nociceptin opioid peptide receptor to N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release [2] [3]. Strikingly, in non-human primates, nociceptin opioid peptide receptor agonists induce robust analgesia at both spinal and supraspinal levels without the pronociceptive effects seen in rodents, highlighting significant species divergence [3] [6] [7].

Beyond pain, the nociceptin opioid peptide receptor profoundly regulates neurotransmission. Presynaptic nociceptin opioid peptide receptor activation inhibits the release of glutamate, gamma-aminobutyric acid, serotonin, dopamine, noradrenaline, and acetylcholine in various brain regions [2] [5] [8]. This broad inhibitory influence modulates neural circuits underlying behavior. For example:

  • Stress and Anxiety: Nociceptin/Orphanin FQ acts within the amygdala, bed nucleus of the stria terminalis, and hypothalamus to produce anxiolytic-like effects, counteracting stress responses [5] [10].
  • Reward and Addiction: The nociceptin opioid peptide receptor in the ventral tegmental area and nucleus accumbens dampens dopamine release, opposing the rewarding effects of opioids, cocaine, alcohol, and other drugs of abuse [7] [10].
  • Motor Control: Basal ganglia nociceptin opioid peptide receptor signaling influences locomotion, with agonists typically reducing activity [1] [5].
  • Immune Function: Peripheral nociceptin opioid peptide receptor activation on immune cells (lymphocytes, monocytes) suppresses pro-inflammatory cytokine synthesis (e.g., interleukin-1β, interleukin-6, tumor necrosis factor-α) and modulates immune cell migration [2] [10].

Rationale for Developing Modified Nociceptin/Orphanin FQ Analogues as Nociceptin Opioid Peptide Receptor Ligands

The therapeutic potential of targeting the nociceptin opioid peptide receptor system is significant, particularly for pain management without the adverse effects (respiratory depression, constipation, addiction liability) associated with classical mu opioid receptor agonists [3] [6] [7]. However, the native peptide Nociceptin/Orphanin FQ has inherent limitations:

  • Poor Metabolic Stability: Susceptibility to enzymatic degradation (e.g., by endopeptidases and aminopeptidases) results in a short duration of action in vivo [3] [9].
  • Limited Blood-Brain Barrier Penetration: As a peptide, systemic delivery to access central targets is inefficient [3].
  • Complex Pharmacology: The bimodal (pronociceptive/antinociceptive) effects observed centrally in rodents complicate therapeutic application [3] [6].

Rational structure-activity relationship-guided modification of the Nociceptin/Orphanin FQ sequence offers a strategy to overcome these limitations and develop optimized pharmacological tools and potential therapeutics. Key goals include:

  • Enhanced Receptor Affinity/Potency: Modifying residues critical for receptor interaction to improve binding and functional activation.
  • Increased Metabolic Stability: Incorporating unnatural or D-amino acids, N-terminal modifications, or cyclization to resist proteolysis.
  • Improved Pharmacokinetics: Designing compounds with better bioavailability and central nervous system penetration.
  • Tuning Functional Selectivity: Developing ligands that preferentially activate specific signaling pathways (e.g., G protein vs. β-arrestin).

The Nociceptin/Orphanin FQ pharmacophore is characterized by the "message-address" concept. The N-terminal "message" domain (residues 1-8, particularly Phe¹, Gly², Gly³, Phe⁴) is crucial for receptor activation and binding within the transmembrane core. Mutagenesis and crystallography studies reveal that the Phe⁴ side chain interacts with hydrophobic pockets, while the Phe¹ ammonium group forms a critical salt bridge with Asp¹³⁰³.³² in transmembrane helix 3 [1] [9]. The C-terminal "address" domain (residues 9-17, rich in basic residues like Arg, Lys) contributes to affinity and selectivity, likely interacting with extracellular loops of the nociceptin opioid peptide receptor [3] [9]. Modifications within these regions, especially positions 4, 7, 14, and 15, have proven highly effective in generating potent and stable analogues like [(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]Nociceptin/Orphanin FQ-NH₂ (UFP-112) [3] [9].

Table 2: Rationale for Key Modifications in [(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]Nociceptin/Orphanin FQ-NH₂

Position ModifiedNative ResidueModified ResidueRationale for ModificationExpected/Measured Outcome
4PhePara-fluoro-Phe (pF-Phe)Enhance hydrophobic interactions with receptor binding pocket; increase metabolic stability via altered electronic properties.Increased binding affinity and potency; prolonged duration of action.
7Alaα-Aminoisobutyric acid (Aib)Introduce conformational constraint (favors α-helix); shield peptide backbone from proteolytic cleavage.Dramatically improved enzymatic stability; maintained or increased agonist potency.
14LeuArgReplace hydrophobic residue with basic residue; strengthen electrostatic interactions with negatively charged receptor surface (ECLs).Significantly increased binding affinity and potency at nociceptin opioid peptide receptor.
15AlaLysReplace hydrophobic residue with basic residue; enhance address domain interaction with receptor extracellular loops.Markedly increased binding affinity and potency at nociceptin opioid peptide receptor.
C-terminus-COOH-CONH₂ (Amidation)Mimic native peptide C-terminus; potentially increase stability against carboxypeptidases.Standard modification for neuropeptide analogues.

Properties

Product Name

[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-2-methylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide

Molecular Formula

C83H139FN32O21

Molecular Weight

1940.2 g/mol

InChI

InChI=1S/C83H139FN32O21/c1-44(67(125)107-54(22-14-34-98-80(92)93)70(128)108-51(19-8-11-31-85)69(127)111-55(23-15-35-99-81(94)95)71(129)109-52(20-9-12-32-86)72(130)112-58(39-61(90)120)75(133)106-50(66(91)124)29-30-60(89)119)104-77(135)59(43-117)113-73(131)53(21-10-13-33-87)110-74(132)56(24-16-36-100-82(96)97)114-79(137)83(3,4)116-64(123)42-103-78(136)65(45(2)118)115-76(134)57(38-47-25-27-48(84)28-26-47)105-63(122)41-101-62(121)40-102-68(126)49(88)37-46-17-6-5-7-18-46/h5-7,17-18,25-28,44-45,49-59,65,117-118H,8-16,19-24,29-43,85-88H2,1-4H3,(H2,89,119)(H2,90,120)(H2,91,124)(H,101,121)(H,102,126)(H,103,136)(H,104,135)(H,105,122)(H,106,133)(H,107,125)(H,108,128)(H,109,129)(H,110,132)(H,111,127)(H,112,130)(H,113,131)(H,114,137)(H,115,134)(H,116,123)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1

InChI Key

GVIRJSRJRJCCJE-HCYVKCTOSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.